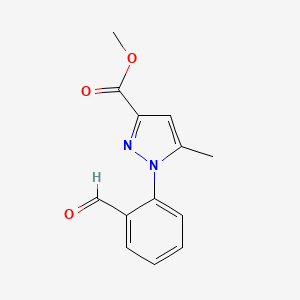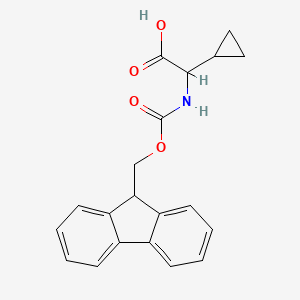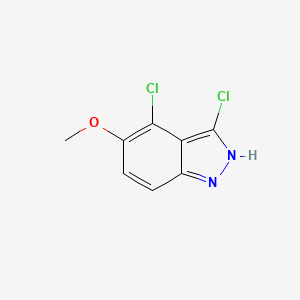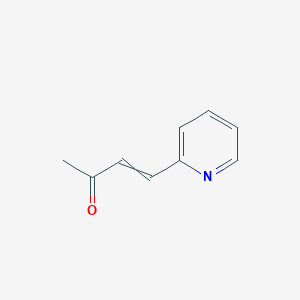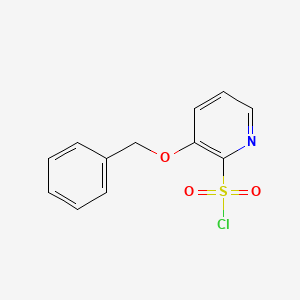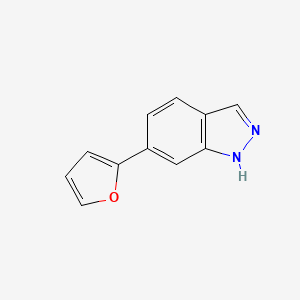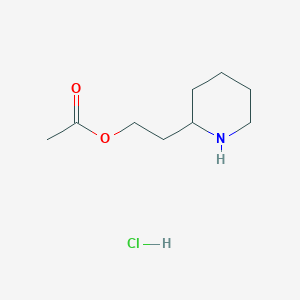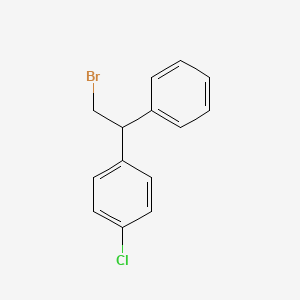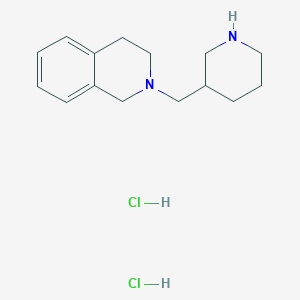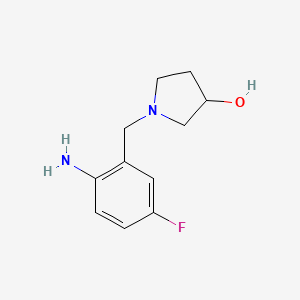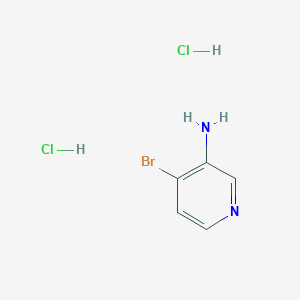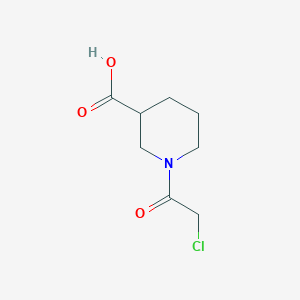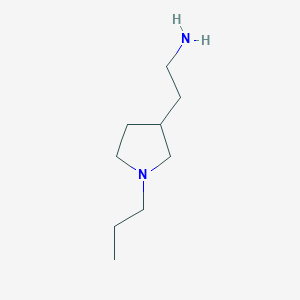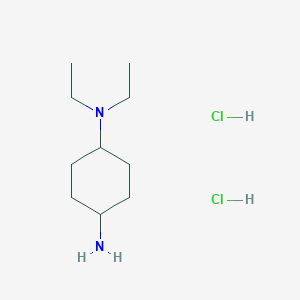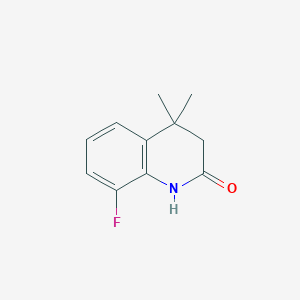
8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Descripción general
Descripción
8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (FDQ) is a heterocyclic compound. It has a CAS Number of 1187933-46-5 and a molecular weight of 193.22 . The IUPAC name for this compound is 8-fluoro-4,4-dimethyl-3,4-dihydro-2 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is 1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Fluorescent Probes for Zinc Ion Determination
Fluorescent sensors based on 8-aminoquinoline derivatives, a structural analogue to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, have been developed as tools to detect Zn2+ ions in environmental and biological applications. These derivatives are designed to improve water solubility and cell membrane permeability, making them effective for zinc ion detection due to their fast reactivity, good selectivity, and bio-compatibility, especially in biological contexts (Mohamad et al., 2021).
Medicinal Chemistry and Drug Development
The 8-hydroxyquinoline scaffold, related to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, has been extensively investigated for its significant biological activities, including anticancer, antiviral, and antimicrobial properties. Synthetic modifications aim to develop potent drug molecules for various diseases, highlighting the importance of this class of compounds in the development of new therapeutic agents (Gupta et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Compounds with structures similar to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, such as BODIPY-based materials, have found applications in OLED devices due to their promising properties as near-IR emitters and their potential in organic optoelectronics. The versatility and tunability of these materials make them suitable for a range of optoelectronic applications (Squeo & Pasini, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVWZSZFKWXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223625 | |
| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
CAS RN |
1187933-46-5 | |
| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



